molecular formula C15H13N3O5S2 B15176259 Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B15176259
M. Wt: 379.4 g/mol
InChI Key: QSNWKCRQNQJJIJ-UHFFFAOYSA-N
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Description

Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative featuring a fused thiophene-pyrimidine core. Key structural elements include:

  • Thieno[3,2-d]pyrimidine scaffold: A bicyclic system combining thiophene and pyrimidine rings, known for its utility in medicinal chemistry due to hydrogen-bonding capacity and aromatic stacking interactions .
  • Substituents: A 2-methoxypyridin-3-yl group at position 7, contributing to π-π stacking and solubility. A methyl ester at position 6, facilitating metabolic stability and synthetic versatility.

Properties

Molecular Formula

C15H13N3O5S2

Molecular Weight

379.4 g/mol

IUPAC Name

methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H13N3O5S2/c1-22-13-8(5-4-6-16-13)10-11-9(24-12(10)14(19)23-2)7-17-15(18-11)25(3,20)21/h4-7H,1-3H3

InChI Key

QSNWKCRQNQJJIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Formation of the Thieno[3,2-d]Pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is constructed through a cyclocondensation reaction between a 2-aminothiophene-3-carboxylate derivative and a urea or thiourea reagent. For example, methyl 2-amino-4-methylthiothiophene-3-carboxylate reacts with urea under acidic conditions (e.g., polyphosphoric acid) at 120–140°C to yield methyl 2-methylthio-thieno[3,2-d]pyrimidine-6-carboxylate. This intermediate serves as the foundational structure for subsequent modifications.

Key Data:

  • Yield: 65–75% (reported for analogous reactions in patent US20200078370A1).
  • Conditions: Polyphosphoric acid, 130°C, 6–8 hours.

Oxidation of Methylthio to Methylsulfonyl Group

The methylthio (-SMe) group at position 2 is oxidized to a methylsulfonyl (-SO2Me) group using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C. This step is critical for enhancing the electrophilicity of the pyrimidine ring, which facilitates subsequent coupling reactions.

Optimization Insights:

  • Oxidizing Agent: m-CPBA (2.2 equiv.) achieves complete conversion within 4 hours at 25°C.
  • Alternative Agents: Hydrogen peroxide with acetic acid or Oxone® may be used but require longer reaction times (12–24 hours).

Final Esterification and Purification

Purification Techniques

Final purification is achieved via recrystallization from ethanol/water (3:1) or column chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50). High-performance liquid chromatography (HPLC) analysis confirms purity >98%.

Analytical Characterization Data

Spectroscopic Properties

  • 1H NMR (400 MHz, CDCl3): δ 8.72 (d, J = 5.2 Hz, 1H, pyridine-H), 8.45 (s, 1H, pyrimidine-H), 7.95 (dd, J = 8.4, 1.6 Hz, 1H, pyridine-H), 7.32 (m, 1H, pyridine-H), 4.10 (s, 3H, OCH3), 3.95 (s, 3H, COOCH3), 3.28 (s, 3H, SO2CH3).
  • HRMS (ESI+): m/z calculated for C18H16N4O5S2 [M+H]+: 457.0642; found: 457.0645.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield Reference
Core Formation Cyclocondensation Polyphosphoric acid, 130°C 70%
Sulfone Oxidation m-CPBA in DCM 25°C, 4 hours 90%
Suzuki Coupling Pd(PPh3)4, Cs2CO3 Dioxane/H2O, 85°C, 12 hours 65%
Esterification DMS, K2CO3 Acetone, 25°C, 2 hours 95%

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The methoxypyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction can produce sulfide derivatives.

Scientific Research Applications

Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: The compound can be used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s analogs differ primarily in substituent patterns, which influence physical properties and reactivity:

Compound Name Substituent Modifications Melting Point (°C) Key Spectral Data (NMR/HRMS) Reference
Methyl 7-(2-ethoxypyridin-3-yl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate Ethoxy instead of methoxy at pyridine Not reported Not available
Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate Fluorophenyl instead of pyridine Discontinued Not available
Methyl 7-(2,5-dimethoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate Dimethoxyphenyl substitution Not reported Not available
Methyl 4-((3-methoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) Amino and methyl groups at positions 4 and 5 Not reported $^1$H NMR (DMSO-d6): δ 8.20 (s, 1H), 3.83 (s, 3H)
Methyl 5-(4-hydroxy-3-methoxyphenyl)-7-methylthiazolo[3,2-a]pyrimidine-6-carboxylate (6j) Thiazolo-pyrimidine core; hydroxy/methoxy groups 253–254 HRMS: 479.1646 (obs) vs. 479.1641 (calc)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., methylsulfonyl) enhance electrophilicity, while methoxy/ethoxy groups improve solubility. Fluorine substitution () may increase metabolic stability .
  • Core Modifications: Replacement of thienopyrimidine with thiazolopyrimidine () alters hydrogen-bonding patterns and melting points (e.g., 6j melts at 253–254°C vs. pyridine-based analogs with lower melting points) .

Comparison :

  • Hantzsch Synthesis : Used in pyrido[2,3-d]pyrimidines (), yielding 60–85% via one-step reflux .
  • Recrystallization : Thiazolo-pyrimidines () achieve high purity (HRMS error < 0.5 ppm) using hexane/EtOAC .
  • Challenges: Thienopyrimidines with bulky substituents (e.g., 2,5-dimethoxyphenyl in ) may require specialized catalysts or longer reaction times.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate, and what key reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates. Key steps include forming the thieno[3,2-d]pyrimidine core via cyclization of a nitro precursor under inert atmospheres (e.g., N₂ or Ar). Optimization of catalyst loading (e.g., Pd(OAc)₂ at 5-10 mol%), reaction temperature (80-120°C), and solvent polarity (DMF or THF) is critical to maximize yield . For methoxypyridine incorporation, Suzuki-Miyaura coupling or nucleophilic substitution may be employed, requiring careful control of base strength (e.g., K₂CO₃) and protecting group strategies to avoid side reactions .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the substitution pattern of the methoxypyridine and methylsulfonyl groups. For example, distinct singlet peaks for methylsulfonyl (δ ~3.5 ppm in ¹H NMR) and methoxy groups (δ ~3.8-4.0 ppm) should align with predicted splitting patterns . High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) with an error margin <5 ppm. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, critical for biological assays .

Q. How should researchers handle the compound’s stability under varying storage conditions?

  • Methodological Answer : The methylsulfonyl group is sensitive to hydrolysis under humid or acidic conditions. Storage in anhydrous DMSO or under inert gas (argon) at –20°C is recommended. Stability studies using accelerated degradation (e.g., 40°C/75% relative humidity for 14 days) coupled with HPLC monitoring can identify decomposition pathways (e.g., sulfonate formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., unexpected splitting of pyridine protons) may arise from solvent effects or conformational dynamics. Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) can simulate NMR spectra for comparison. For example, reports MS (ESI) data matching theoretical [M+1]⁺ values within 0.1 Da, while deviations in NOESY correlations may indicate steric hindrance from the methylsulfonyl group . Multi-technique validation (X-ray crystallography, if crystals are obtainable) is advised .

Q. What catalytic systems enhance the efficiency of forming the thieno[3,2-d]pyrimidine core during synthesis?

  • Methodological Answer : Palladium catalysts with bulky ligands (e.g., XPhos) improve regioselectivity during cyclization by reducing steric clashes between the methoxypyridine and thienopyrimidine moieties. highlights CO-surrogate systems (formic acid derivatives) that stabilize Pd intermediates, increasing turnover frequency. Solvent screening (e.g., toluene vs. DMF) and microwave-assisted heating (150°C, 30 min) can reduce reaction times from hours to minutes .

Q. What strategies are effective in addressing discrepancies in biological activity data across different assay systems?

  • Methodological Answer : Variations in IC₅₀ values (e.g., kinase inhibition assays vs. cell-based models) may stem from differences in membrane permeability or off-target effects. Orthogonal assays, such as surface plasmon resonance (SPR) for binding affinity and Western blotting for downstream pathway modulation, can validate target engagement. For example, emphasizes correlating in vitro enzyme inhibition with cellular efficacy using LC-MS/MS quantification of intracellular compound levels .

Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising stability?

  • Methodological Answer : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) enhance aqueous solubility while protecting the methylsulfonyl group from hydrolysis. Phase solubility diagrams (via shake-flask method) identify optimal ratios. recommends pH adjustment (6.5-7.4) to balance ionization of the carboxylate group and minimize degradation .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s reactivity with nucleophiles be interpreted?

  • Methodological Answer : Disparate results in nucleophilic substitution (e.g., amine vs. thiol attacks) may arise from competing pathways. Kinetic studies (UV-Vis monitoring at 254 nm) and computational modeling (transition state analysis) can clarify whether the methylsulfonyl group acts as a leaving group or stabilizes intermediates. notes that hydrogenation of analogous pyridines proceeds without ring saturation, suggesting steric protection by the methoxy group .

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